molecular formula C12H17N B1398972 N-cyclobutyl-3-ethylaniline CAS No. 1251074-78-8

N-cyclobutyl-3-ethylaniline

Cat. No.: B1398972
CAS No.: 1251074-78-8
M. Wt: 175.27 g/mol
InChI Key: CNCSLFIFFCLKCV-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-ethylaniline is an organic compound with the molecular formula C12H17N It is a tertiary amine, characterized by the presence of a cyclobutyl group and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-3-ethylaniline can be synthesized through a multi-step process involving the reduction of nitro aromatic compounds and subsequent N-alkylation. One common method involves the reduction of nitrobenzene to aniline, followed by N-alkylation with cyclobutyl and ethyl groups. The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the aqueous-phase reforming of alcohols for hydrogen production, followed by the reduction of nitro aromatic compounds and N-alkylation in a single reactor . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines or other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-cyclobutyl-3-ethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-ethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved often include the formation of intermediate complexes and subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    N-ethylaniline: Similar in structure but lacks the cyclobutyl group.

    N-cyclobutylaniline: Similar but does not have the ethyl group.

    N,N-diethylaniline: Contains two ethyl groups instead of one cyclobutyl and one ethyl group.

Uniqueness

N-cyclobutyl-3-ethylaniline is unique due to the presence of both a cyclobutyl and an ethyl group attached to the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-cyclobutyl-3-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-5-3-8-12(9-10)13-11-6-4-7-11/h3,5,8-9,11,13H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCSLFIFFCLKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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